molecular formula C20H22N4O3S B10945931 2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-methoxypropyl)hydrazinecarbothioamide

2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-methoxypropyl)hydrazinecarbothioamide

Cat. No.: B10945931
M. Wt: 398.5 g/mol
InChI Key: ZVVPPAVWTGZMDO-UHFFFAOYSA-N
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Description

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a cyanophenoxy group, a benzoyl group, and a hydrazinecarbothioamide moiety.

Preparation Methods

The synthesis of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

When compared to similar compounds, 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

1-[[3-[(4-cyanophenoxy)methyl]benzoyl]amino]-3-(3-methoxypropyl)thiourea

InChI

InChI=1S/C20H22N4O3S/c1-26-11-3-10-22-20(28)24-23-19(25)17-5-2-4-16(12-17)14-27-18-8-6-15(13-21)7-9-18/h2,4-9,12H,3,10-11,14H2,1H3,(H,23,25)(H2,22,24,28)

InChI Key

ZVVPPAVWTGZMDO-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)C#N

Origin of Product

United States

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